Melphalan-d8 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

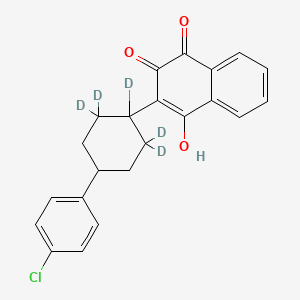

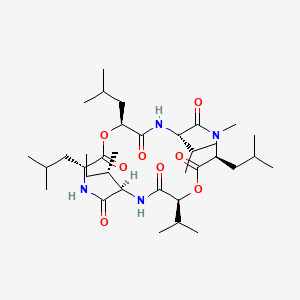

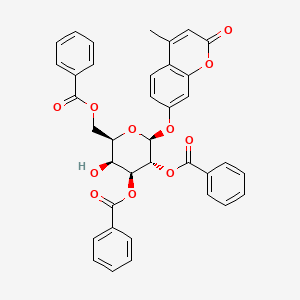

Melphalan-d8 Hydrochloride is a derivative of Melphalan , which is a chemotherapy medication used to treat multiple myeloma, malignant lymphoma, lymphoblastic and myeloblastic leukemia, childhood neuroblastoma, ovarian cancer, mammary adenocarcinoma, and uveal melanoma . It is taken by mouth or by injection into a vein . Melphalan belongs to the class of nitrogen mustard alkylating agents . It works by interfering with the creation of DNA and RNA .

Synthesis Analysis

Melphalan was first synthesized in the early 1950s by substituting L-phenylalanine for the methyl group on nitrogen mustard . A deuterated form of melphalan (melphalan-d8) was used as an internal standard .Molecular Structure Analysis

The molecular formula of Melphalan-d8 Hydrochloride is C13H10D8Cl2N2O2 . The structure of Melphalan-d8 Hydrochloride includes a phenylpropanoic acid derivative of the alkylating drug .Chemical Reactions Analysis

Melphalan primarily undergoes chemical hydrolysis to inactive metabolites, monohydroxymelphalan and dihydroxymelphalan . No other melphalan metabolites have been observed in humans .Physical And Chemical Properties Analysis

Melphalan is a white to buff odorless powder at room temperature . It is practically insoluble in water, insoluble in chloroform and ether, slightly soluble in methanol, and soluble in ethanol, propylene glycol, 2% carboxymethylcellulose, and alkaline and dilute acid solutions . It hydrolyzes in aqueous solution .Mechanism of Action

Safety and Hazards

Melphalan is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause cancer, and is suspected of damaging fertility or the unborn child . It is fatal if swallowed, in contact with skin or if inhaled . It is advised to use personal protective equipment as required, wash face, hands and any exposed skin thoroughly after handling, do not eat, drink or smoke when using this product, do not get in eyes, on skin, or on clothing, do not breathe dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, wear respiratory protection, and wear eye/face protection .

Future Directions

Melphalan is used as a drug to treat cancer and other medical conditions, including ovarian cancer, malignant melanoma, multiple myeloma, breast cancer, advanced prostate cancer, testicular cancer, chronic myelogenous leukemia, osteogenic sarcoma, polycythemia vera, amyloidosis, and scleromyxedema . It is also used as an insect chemosterilant . The general population is not expected to be exposed to melphalan, because its use is limited to medical treatment .

properties

IUPAC Name |

(2S)-2-amino-3-[4-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phenyl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1/i5D2,6D2,7D2,8D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUYBRCCFUEMLH-GTGANALVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676005 |

Source

|

| Record name | 4-{Bis[2-chloro(~2~H_4_)ethyl]amino}-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Melphalan-d8 Dihydrochloride | |

CAS RN |

1217854-43-7 |

Source

|

| Record name | 4-{Bis[2-chloro(~2~H_4_)ethyl]amino}-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-ethoxy-4,5-dihydroimidazol-1-yl)ethyl]nitramide](/img/structure/B563099.png)

![1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine](/img/structure/B563102.png)